sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
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Overview
Description
Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound with a molecular weight of 338.32 g/mol . It is characterized by the presence of a furan ring, a pyridine ring, and a 1,2,4-triazole ring, which are linked through a sulfanyl group to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps. One common route includes the formation of the 1,2,4-triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones . The furan and pyridine rings are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions (e.g., temperature, pressure, solvent choice) can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation reactions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to form various thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include furanones, piperidine derivatives, and various thioether compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The furan and pyridine rings can interact with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Furan-2-ylmethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the acetate moiety.
4-Cyclohexyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: Similar triazole and pyridine rings but different substituents.
4-Benzyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol: Similar triazole and pyridine rings but different substituents.
Uniqueness
Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to the combination of its furan, pyridine, and triazole rings, along with the sulfanyl and acetate groups. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (CAS No. 1803599-53-2) is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a 1,2,4-triazole moiety, which is known for its diverse pharmacological activities including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The presence of the furan and pyridine rings enhances the compound's interaction with biological targets through various mechanisms such as enzyme inhibition and receptor binding .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of triazoles possess potent activity against a range of pathogens:
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.125 - 8 | |
Escherichia coli | 0.125 - 8 | |
Pseudomonas aeruginosa | 0.125 - 8 | |
Acinetobacter baumannii | 0.125 - 8 |
These findings indicate that the compound may be effective against both drug-sensitive and drug-resistant strains of bacteria.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation:
Cancer Cell Line | IC50 (μM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 10 - 20 | |
HeLa (Cervical Cancer) | 5 - 15 | |
A549 (Lung Cancer) | 8 - 18 |
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The triazole ring is considered a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and engage in π-stacking interactions with biological macromolecules . Modifications to the furan or pyridine substituents can significantly alter the compound's potency and selectivity.
Case Studies
- Antimicrobial Efficacy : A study conducted by Barbuceanu et al. highlighted the synthesis and evaluation of triazole derivatives against Staphylococcus aureus, demonstrating that compounds with similar structures exhibit enhanced antibacterial activity compared to traditional antibiotics like vancomycin .
- Anticancer Screening : Research by Fayad et al. identified this compound as a promising candidate in anticancer drug discovery through high-throughput screening on multicellular spheroids .
Properties
IUPAC Name |
sodium;2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S.Na/c19-12(20)9-22-14-17-16-13(10-3-1-5-15-7-10)18(14)8-11-4-2-6-21-11;/h1-7H,8-9H2,(H,19,20);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMDABOWAXSYGY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N4NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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